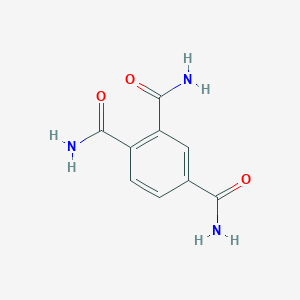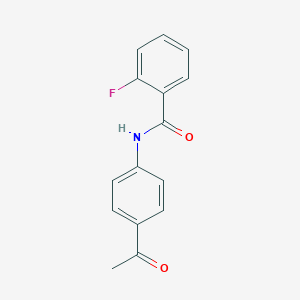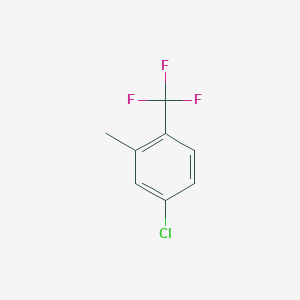![molecular formula C12H14O B177032 2-[4-(Propan-2-yl)phenyl]prop-2-enal CAS No. 198759-16-9](/img/structure/B177032.png)
2-[4-(Propan-2-yl)phenyl]prop-2-enal
概要
説明
2-[4-(Propan-2-yl)phenyl]prop-2-enal is a chemical compound that belongs to the category of chalcones. It is a yellow crystalline solid that is used in various scientific research applications due to its unique properties.
作用機序
The mechanism of action of 2-[4-(Propan-2-yl)phenyl]prop-2-enal involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. It also inhibits the activity of various signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK), which are involved in the regulation of cell growth and survival.
生化学的および生理学的効果
2-[4-(Propan-2-yl)phenyl]prop-2-enal has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells and tissues. It also induces apoptosis, which is a process of programmed cell death that is important for the regulation of cell growth and survival. Additionally, the compound has been shown to inhibit angiogenesis, which is the formation of new blood vessels that is important for the growth and spread of tumors.
実験室実験の利点と制限
One of the main advantages of using 2-[4-(Propan-2-yl)phenyl]prop-2-enal in lab experiments is its unique properties. The compound exhibits a wide range of biological activities, which makes it a valuable tool for studying various cellular and molecular processes. Additionally, the compound is relatively easy to synthesize and purify, which makes it readily available for research purposes.
One of the limitations of using 2-[4-(Propan-2-yl)phenyl]prop-2-enal in lab experiments is its potential toxicity. The compound has been shown to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments. Additionally, the compound can be unstable in certain solvents and under certain conditions, which can affect the reproducibility of experiments.
将来の方向性
There are many future directions for research on 2-[4-(Propan-2-yl)phenyl]prop-2-enal. One area of research is the development of new drugs based on the compound. There is a growing interest in the use of natural products and their derivatives in drug development, and 2-[4-(Propan-2-yl)phenyl]prop-2-enal has shown great promise in this regard.
Another area of research is the elucidation of the molecular mechanisms underlying the biological activities of the compound. There is still much to be learned about how 2-[4-(Propan-2-yl)phenyl]prop-2-enal interacts with various cellular and molecular targets, and further research in this area could lead to the development of more effective drugs.
Conclusion:
In conclusion, 2-[4-(Propan-2-yl)phenyl]prop-2-enal is a valuable compound for scientific research due to its unique properties. It has been shown to exhibit antioxidant, anti-inflammatory, and anti-cancer properties, and has been used in the development of new drugs for the treatment of various diseases. Further research is needed to fully understand the molecular mechanisms underlying the biological activities of the compound and to develop more effective drugs based on it.
科学的研究の応用
2-[4-(Propan-2-yl)phenyl]prop-2-enal has been extensively studied for its various scientific research applications. It has been shown to exhibit antioxidant, anti-inflammatory, and anti-cancer properties. The compound has been used in the development of new drugs for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
特性
CAS番号 |
198759-16-9 |
|---|---|
製品名 |
2-[4-(Propan-2-yl)phenyl]prop-2-enal |
分子式 |
C12H14O |
分子量 |
174.24 g/mol |
IUPAC名 |
2-(4-propan-2-ylphenyl)prop-2-enal |
InChI |
InChI=1S/C12H14O/c1-9(2)11-4-6-12(7-5-11)10(3)8-13/h4-9H,3H2,1-2H3 |
InChIキー |
UUOJCVAXXPLPRJ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(=C)C=O |
正規SMILES |
CC(C)C1=CC=C(C=C1)C(=C)C=O |
同義語 |
Benzeneacetaldehyde, alpha-methylene-4-(1-methylethyl)- (9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

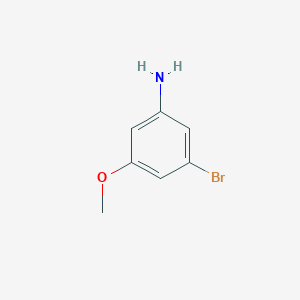
![[4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone](/img/structure/B176954.png)
![Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine](/img/structure/B176956.png)
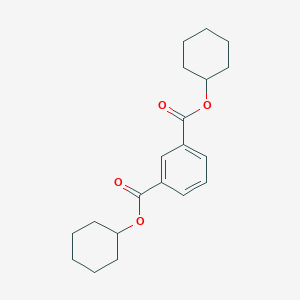
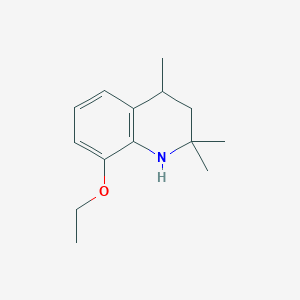
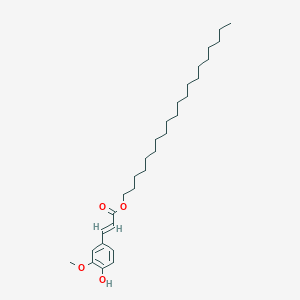
![4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B176968.png)
![(4-Fluorophenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B176969.png)
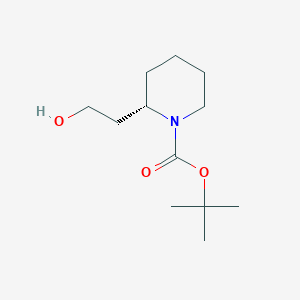
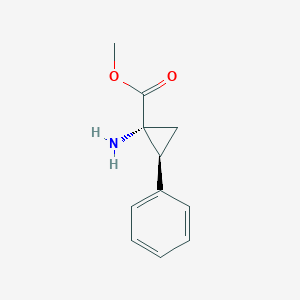
![2-[(Dimethylamino)methyl]-2,3-dihydroinden-1-one](/img/structure/B176974.png)
